molecular formula C19H21N3O2S2 B2381743 (Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one CAS No. 861634-84-6

(Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one

Cat. No.: B2381743
CAS No.: 861634-84-6
M. Wt: 387.52
InChI Key: DSTNUGUBMQHSBX-ATVHPVEESA-N
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Description

(Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a complex organic compound that features an indole moiety, a morpholine ring, and a thioxothiazolidinone core

Properties

IUPAC Name

4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-(3-morpholin-4-ylpropyl)-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c23-18-17(12-14-13-20-16-5-2-1-4-15(14)16)26-19(25)22(18)7-3-6-21-8-10-24-11-9-21/h1-2,4-5,12-13,23H,3,6-11H2/b14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHVBMDFJHXLDQ-WYMLVPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the thioxothiazolidinone core: This is usually achieved through the reaction of a thioamide with a halogenated ketone.

    Introduction of the indole moiety: This step involves the condensation of the thioxothiazolidinone core with an indole derivative under basic conditions.

    Attachment of the morpholinopropyl group: This is typically done through nucleophilic substitution reactions, where the morpholine ring is introduced via a propyl linker.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to ensure consistency and purity.

Chemical Reactions Analysis

(Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The indole and morpholine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to certain protein sites, while the thioxothiazolidinone core can interact with nucleophilic centers in biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.

Comparison with Similar Compounds

Similar compounds include other thioxothiazolidinones and indole derivatives. For example:

    Thiazolidinediones: These compounds share a similar core structure but differ in their substituents, leading to different biological activities.

    Indole-3-carbinol: This compound features an indole moiety and is known for its anticancer properties, but lacks the thioxothiazolidinone core.

The uniqueness of (Z)-5-((1H-indol-3-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one lies in its combination of these functional groups, which confer distinct chemical and biological properties.

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